molecular formula C12H17NO2 B5854902 N-benzyl-N-ethyl-2-methoxyacetamide

N-benzyl-N-ethyl-2-methoxyacetamide

Cat. No.: B5854902
M. Wt: 207.27 g/mol
InChI Key: LASAJWYNZGVXGI-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-2-methoxyacetamide is an organic compound that belongs to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-ethyl-2-methoxyacetamide can be synthesized through a one-pot biocatalytic amine transaminase/acyl transferase cascade. This method involves the formation of amides from the corresponding aldehydes and ketones in aqueous solution. The process utilizes enzymes such as amine transaminases and acyl transferases, achieving high conversions up to 97% .

Industrial Production Methods

Industrial production of this compound typically involves the use of organic solvents to avoid hydrolysis. The acyl transferase from Mycobacterium smegmatis (MsAcT) is an enzyme that can perform trans-acylations in aqueous solution, making it a suitable candidate for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product. For example, oxidation reactions may require the presence of an oxidizing agent such as potassium permanganate, while reduction reactions may involve reducing agents like lithium aluminum hydride .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce reduced amides .

Scientific Research Applications

N-benzyl-N-ethyl-2-methoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and altering their activity. This interaction can lead to various biochemical changes, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-N-ethyl-2-methoxyacetamide include:

Uniqueness

This compound is unique due to its specific structure and the presence of both benzyl and ethyl groups.

Properties

IUPAC Name

N-benzyl-N-ethyl-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-13(12(14)10-15-2)9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASAJWYNZGVXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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